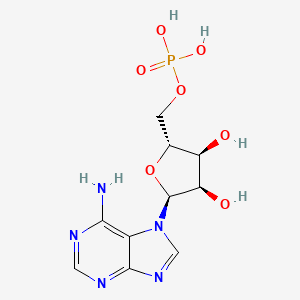
Dihydro-acarbose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-Acarbose is a derivative of Acarbose, a well-known alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. . This compound is designed to inhibit the digestion of carbohydrates into glucose, thereby helping to control blood sugar levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-Acarbose involves the hydrogenation of Acarbose under specific conditions. The process typically includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds present in Acarbose .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: Dihydro-Acarbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be further reduced under more stringent conditions to yield fully saturated derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, fully saturated compounds, and substituted analogs with different functional groups.
科学研究应用
Dihydro-Acarbose has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of carbohydrate-digesting enzymes.
Biology: Investigated for its effects on glucose metabolism and potential therapeutic applications in diabetes management.
Medicine: Explored for its potential to reduce postprandial blood glucose levels and its role in the treatment of type 2 diabetes.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
作用机制
Dihydro-Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound reduces the absorption of dietary carbohydrates, leading to a decrease in postprandial blood glucose levels . The compound binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis of carbohydrates.
Similar Compounds:
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action but different chemical structure.
Voglibose: A third alpha-glucosidase inhibitor with distinct pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its hydrogenated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Acarbose. This structural modification can potentially lead to improved efficacy and reduced side effects, making it a promising candidate for further research and development .
属性
分子式 |
C25H45NO18 |
|---|---|
分子量 |
647.6 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H45NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h6-39H,2-5H2,1H3/t6-,7-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-/m1/s1 |
InChI 键 |
CUAQESWNTOXZJZ-RTNAABQMSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4CC(C(C(C4O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
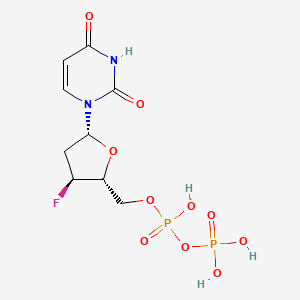

![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
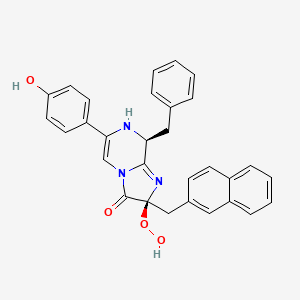
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
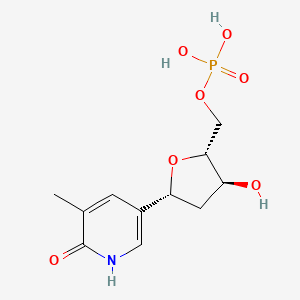
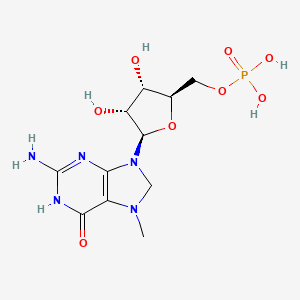
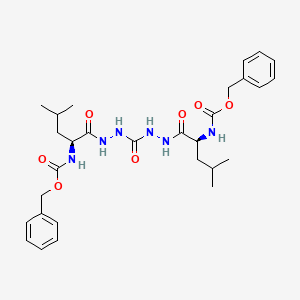
![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)

![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
